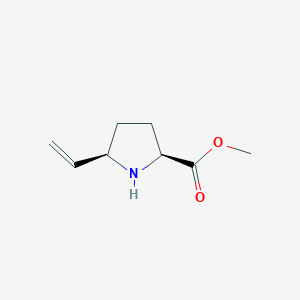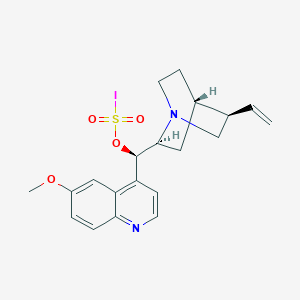
Nonyl b-D-thiomaltopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl b-D-thiomaltopyranoside is a non-ionic detergent with a lipophilic moiety derived from maltose. It is primarily used for isolating proteins within cell membranes. This compound is particularly effective in maintaining the activity of isolated proteins, making it superior to other detergents like nonyl b-D-thioglucoside and heptyl b-D-thioglucoside .
Méthodes De Préparation
Nonyl b-D-thiomaltopyranoside is synthesized through the modification of saccharides using processes such as methylation, glycosylation, and carbamylation . The synthetic route involves the reaction of nonyl alcohol with thiomaltose under controlled conditions to form the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Nonyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Nonyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a detergent in various chemical processes, including the isolation and purification of proteins and enzymes.
Industry: This compound is utilized in the production of pharmaceuticals and other biochemical products.
Mécanisme D'action
Nonyl b-D-thiomaltopyranoside exerts its effects by interacting with the hydrophobic sites of proteins, allowing them to be solubilized in the water layer. This interaction helps in the isolation and purification of membrane proteins without denaturing or inactivating them. The compound’s lipophilic moiety, derived from maltose, plays a crucial role in maintaining the activity of isolated proteins .
Comparaison Avec Des Composés Similaires
Nonyl b-D-thiomaltopyranoside is compared with other similar compounds such as:
- Nonyl b-D-thioglucoside
- Heptyl b-D-thioglucoside
- Octyl b-D-thioglucoside
The uniqueness of this compound lies in its higher activity in isolating proteins compared to these similar compounds. It also has a higher critical micelle concentration (CMC), making it easier to remove from protein solutions by dialysis .
Propriétés
Formule moléculaire |
C21H40O10S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-nonylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40O10S/c1-2-3-4-5-6-7-8-9-32-21-18(28)16(26)19(13(11-23)30-21)31-20-17(27)15(25)14(24)12(10-22)29-20/h12-28H,2-11H2,1H3/t12-,13-,14-,15+,16-,17-,18-,19-,20+,21+/m1/s1 |
Clé InChI |
AFOMEWLJBOWKCP-JTCGJHLASA-N |
SMILES isomérique |
CCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)



![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)




![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
